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This in-depth technical guide explores the theoretical underpinnings of the DeepMind 21
(DM21) density functional and the critical concept of fractional spin error in Density Functional
Theory (DFT). Understanding these topics is crucial for accurately modeling molecular systems
where electron correlation effects are prominent, a common challenge in drug discovery and
materials science.

Introduction to Density Functional Theory in Drug
Development

Density Functional Theory (DFT) has become a cornerstone of computational chemistry and is
increasingly pivotal in the drug design process.[1] By calculating the electronic structure of
molecules, DFT can predict a wide range of properties, including molecular geometry, reaction
mechanisms, and binding affinities between a drug candidate and its protein target.[2][3] Unlike
more computationally expensive wavefunction-based methods, DFT offers a balance of
accuracy and efficiency, making it suitable for screening large numbers of compounds and
optimizing lead candidates.[1] However, the accuracy of any DFT calculation is fundamentally
limited by the approximation used for the exchange-correlation (XC) functional, which accounts
for the complex quantum mechanical interactions between electrons.[4]

Standard, widely-used XC functionals often exhibit systematic failures in certain classes of
molecules. These failures can be traced to fundamental inaccuracies known as delocalization
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error and static correlation error.[5][6] This guide focuses on the latter, its connection to the
concept of fractional spins, and how the machine-learned functional DM21 was designed to
overcome this long-standing challenge.

The Theory of Fractional Spin Error

In exact DFT, the total energy of a system should vary in a specific, well-defined way as the
number of electrons is changed. The Perdew-Parr-Levy-Balduz (PPLB) condition dictates that
for a fractional number of electrons, the exact energy should be a straight line interpolating
between the energies of the adjacent integer electron systems.[7] Deviation from this piecewise
linearity leads to delocalization error (also known as many-electron self-interaction error), which
causes electron density to be artificially spread out.[5][8] This is a significant problem for
modeling charge transfer and reaction barriers.

Arelated, but distinct, issue arises in systems with degenerate or near-degenerate ground
states, which are common in bond-breaking, transition metal complexes, and diradicals.[5][9]
These are systems with strong static correlation. The theoretical framework to understand this
error involves the concept of fractional spins.

The Constancy Condition for Fractional Spins

For a system with degenerate ground states, such as a hydrogen atom with its single electron
having either spin up (a) or spin down (B), the exact XC functional must satisfy a strict
"constancy condition”. This condition states that the energy of a system described as having a
fractional number of spin-up and spin-down electrons must be constant and equal to the
energy of the integer-spin ground state. For example, a hydrogen atom with 0.5 a-spin
electrons and 0.5 B-spin electrons is a fractional spin state. The exact theory demands that its
energy be identical to that of a normal hydrogen atom with one a-spin electron.[5]

Fractional Spin Error in Approximate Functionals

Standard approximate functionals, including Local Density Approximation (LDA), Generalized
Gradient Approximations (GGAs), and even hybrid functionals, dramatically violate this
constancy condition.[10][11] Instead of remaining constant, the energy of the fractional spin
state is artificially lowered, exhibiting a convex curve relative to the integer endpoints. This
deviation is the fractional spin error.[10] It is a direct measure of the functional's static
correlation error.[5]
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This error has profound consequences. For instance, in the dissociation of the H2 molecule, the
true ground state at infinite separation consists of two independent hydrogen atoms. A
restricted DFT calculation, which preserves spin symmetry, incorrectly describes this as a state
with fractional spins (half an alpha electron and half a beta electron on each atom), leading to a
massive overestimation of the dissociation energy.[5] This failure is a direct result of the
fractional spin error of the approximate functional.[5]

The logical relationship between these concepts is illustrated in the diagram below.
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Conceptual relationship between DFT errors.

The DM21 Functional: A Machine-Learning Solution

Recognizing that fractional charge and fractional spin errors are the root causes of many of
DFT's most significant failures, researchers at DeepMind developed the DM21 functional.[8]
[12] DM21 is a machine-learned functional that was explicitly trained to obey the exact
fractional charge and fractional spin constraints.[8][13]
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Architecture and Training

DM21 is a local hybrid functional, where the amount of exact Hartree-Fock exchange mixed in
is not constant but varies spatially, determined by a neural network. The architecture is a
multilayer perceptron (MLP) that takes local electronic information as input.[1][14] These inputs,
or "features,” are computed from the Kohn-Sham orbitals and include:

e The electron density (p)
o The gradient of the electron density (Vp)
e The kinetic energy density (1)

The neural network was trained on a combination of real molecular data and "fictitious"
systems specifically constructed to have fractional charges and spins. By training the functional
to reproduce the correct linear behavior for fractional charges and the correct constant
behavior for fractional spins, DM21 learns to avoid both delocalization and static correlation
errors from first principles.[12]

Performance of DM21

DM21 has demonstrated state-of-the-art performance for a wide range of main-group chemistry
benchmarks, significantly outperforming popular traditional functionals.[3][14]

The following tables summarize the performance of DM21 compared to the widely-used PBEO
(hybrid-GGA) and SCAN (meta-GGA) functionals on the LMGB35 benchmark set.[3] Mean
Absolute Errors (MAES) are reported for bond lengths and reaction energies.

Table 1: Mean Absolute Error in Bond Lengths (pm) on LMGB35 Benchmark][3]

Basis Set DM21 PBEO SCAN
6-31G(d,p) 0.843 0.803 0.795
def2-TZVP 0.625 0.948 0.595

Table 2: Mean Absolute Error in Energies (kcal/mol) on LMGB35 Benchmark[3]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.marktechpost.com/2022/02/18/deepmind-open-sources-dm21-a-deep-learning-model-for-quantum-chemistry/
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.researchgate.net/publication/356914883_Pushing_the_frontiers_of_density_functionals_by_solving_the_fractional_electron_problem
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://arxiv.org/html/2501.12149v1
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://arxiv.org/html/2501.12149v1
https://arxiv.org/html/2501.12149v1
https://arxiv.org/html/2501.12149v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Basis Set DM21 PBEO SCAN

cc-pvVQZz 2.151 3.757 3.978

On the comprehensive GMTKN55 benchmark for general main group thermochemistry,
kinetics, and noncovalent interactions, the original DM21 paper reported an MAE of 1.5
kcal/mol, a significant improvement over SCAN's 3.6 kcal/mol.[3]

Limitations

While highly successful for main-group chemistry, DM21 has limitations. The primary challenge
is its performance on transition metal chemistry (TMC). Studies have shown that while DM21
can provide accurate energies for transition metal complexes, it frequently struggles with and
fails to achieve self-consistent field (SCF) convergence.[7][15][16] This makes it impractical for
routine use in this domain without specialized convergence algorithms.[7]

Methodologies and Protocols
The Self-Consistent Field (SCF) Cycle with a Machine-
Learned Functional

DFT calculations solve the Kohn-Sham equations iteratively in a process called the Self-
Consistent Field (SCF) cycle. The inclusion of a machine-learned functional like DM21 modifies
this process.
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The DFT SCF cycle with a machine-learned functional.
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Protocol for a DM21 Calculation

Performing a calculation with DM21 typically involves the following steps, using a quantum
chemistry package that has it implemented, such as PySCF.[3][17]

o System Specification: Define the molecular geometry, charge, and spin multiplicity.
» Functional and Basis Set Selection:

o Functional: Specify the DM21 functional. In PySCF, this can be done using _numint =
dm21.NeuralNumint(dm21.Functional. DM21).[17]

o Basis Set: Choose a suitable basis set, such as def2-TZVP or cc-pVQZ, depending on the
desired accuracy and computational cost.[3]

o SCF Control Parameters: Due to potential convergence issues, especially with challenging
molecules, it is crucial to set robust SCF parameters.

o Initial Guess: Using the converged orbitals from a faster, more stable functional like B3LYP
as an initial guess for the DM21 calculation can significantly improve the likelihood of
convergence.[7]

o Convergence Tolerance: Set tolerances for the change in energy and density between
SCF cycles (e.g., conv_tol = 1E-6).[17]

o Convergence Algorithm: Employ robust algorithms like DIIS (Direct Inversion in the
Iterative Subspace) and consider using techniques like level shifting or damping if
convergence is difficult.[7] A multi-strategy approach, starting with standard settings and
moving to more aggressive ones if convergence fails, is often effective.[7]

Protocol for Calculating Fractional Spin Error

Assessing the fractional spin error of a given functional for a simple system like the hydrogen
atom involves these steps:

¢ Integer Spin Calculation: Perform a standard spin-unrestricted DFT calculation for the
hydrogen atom with 1 electron (a doublet, with one a-spin electron). Record the total energy,
E(N=1, S=1/2).
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o Fractional Spin Setup: Construct a fractional spin state by defining the occupation numbers
of the highest occupied molecular orbital (HOMO). For the H atom, this means setting the
occupation of the 1s orbital to be 0.5 for spin-up and 0.5 for spin-down. This creates a
system with zero net spin polarization but a fractional spin character on a single site.[18]

o Fractional Spin Calculation: Run a single-point energy calculation for this fractionally
occupied system. Record the total energy, E_fs.

o Calculate the Error: The fractional spin error is the difference between the energy of the
fractional spin state and the integer spin state: Error_FS = E_fs - E(N=1, S=1/2). For an
exact functional, this error would be zero. For most approximate functionals, it will be a
significant negative value, indicating an artificial stabilization of the fractional spin state.[10]

Conclusion and Outlook

The development of DFT has been a journey of climbing "Jacob's Ladder" of approximations,
with each rung adding complexity to achieve higher accuracy. The fractional spin error
represents a fundamental deficiency in most rungs of this ladder, limiting their applicability to
systems with strong static correlation.

The DM21 functional demonstrates a paradigm shift. By leveraging machine learning and
training directly on the physical constraints that traditional functionals violate, it successfully
eliminates both delocalization and static correlation errors for a broad range of chemical
systems.[12][13] While challenges like computational cost and convergence in transition metal
chemistry remain, the approach pioneered by DM21—directly addressing the fractional
electron and fractional spin problems—represents a viable and promising pathway toward a
more universally accurate density functional. For professionals in drug development, the
continued improvement of such methods will enable more reliable in silico prediction of
molecular properties, ultimately accelerating the discovery of new therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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